5-Methoxy-4-(piperazin-1-yl)pyrimidine

概要

説明

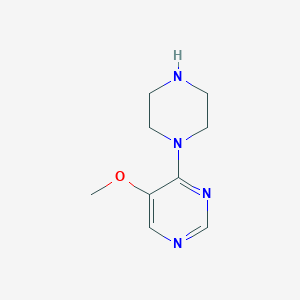

5-Methoxy-4-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H14N4O It is a pyrimidine derivative that features a methoxy group at the 5-position and a piperazine ring at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-methoxypyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-Methoxy-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering the piperazine ring.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or piperazine ring can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Neuroscience

5-Methoxy-4-(piperazin-1-yl)pyrimidine has been investigated for its neuroprotective and anti-neuroinflammatory properties. It targets neurodegenerative diseases such as Alzheimer's and Parkinson's, showing potential in enhancing cognitive functions by modulating cholinergic neurotransmission through inhibition of acetylcholinesterase (AChE) .

Key Findings :

- Inhibition of AChE leads to increased levels of acetylcholine, which is crucial for memory and learning.

- Studies indicate that derivatives of this compound can mitigate oxidative stress and neuroinflammation in neuronal models .

Antiviral Research

The compound has shown promise in antiviral applications, specifically in inhibiting viral replication. Research indicates that its derivatives can act against various viruses by disrupting their life cycles at the cellular level .

Case Study :

- A study demonstrated that certain derivatives exhibited significant antiviral activity in cell cultures, providing a basis for further development into therapeutic agents .

Cancer Research

In cancer studies, this compound is being explored as a potential protein kinase inhibitor. This application is vital as many cancers are driven by dysregulated kinase activity.

Key Insights :

- The compound selectively inhibits protein kinases involved in cancer cell proliferation, potentially leading to reduced tumor growth .

- Its unique structure allows for interactions with specific targets within cancerous cells, enhancing its efficacy compared to traditional chemotherapeutics.

Antioxidant Studies

The antioxidant properties of this compound are under investigation due to their potential benefits in combating oxidative stress-related diseases.

Research Highlights :

- Studies have shown that the compound can scavenge free radicals, thereby protecting cells from oxidative damage .

Antimicrobial Research

This compound is also being evaluated for its antimicrobial properties, which are crucial in the development of new antibiotics.

Findings :

作用機序

The mechanism of action of 5-Methoxy-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Neuroprotection: It reduces markers of endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells, providing neuroprotective effects.

Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.

Anticancer Activity: It inhibits protein kinases, which are crucial for cell growth and metabolism, thereby preventing cancer cell proliferation.

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative processes, protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts bacterial and fungal cell membranes, leading to cell death.

類似化合物との比較

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.

4-Methoxyphenylpiperazine: Known for its inhibitory effects on various enzymes.

Piperazine Chrome-2-one Derivatives: Exhibits antimicrobial activity.

Uniqueness

5-Methoxy-4-(piperazin-1-yl)pyrimidine stands out due to its versatile applications across multiple fields, including neuroscience, antiviral research, cancer research, antioxidant studies, and antimicrobial research. Its unique combination of a methoxy group and a piperazine ring in the pyrimidine core contributes to its diverse biological activities and potential therapeutic applications.

生物活性

5-Methoxy-4-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperazine moiety, which is known for its role in enhancing pharmacological properties, particularly in the development of drugs targeting various diseases, including cancer and infections. This article will explore the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at the 5-position and a piperazine ring at the 4-position of the pyrimidine core, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The piperazine ring enhances binding affinity to various targets, including:

- Adenosine receptors : This compound may act as an antagonist or modulator, influencing pathways associated with neurodegenerative diseases.

- Enzymatic inhibition : It may inhibit enzymes involved in cancer cell proliferation or infection pathways.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, in vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

These results indicate that this compound may induce apoptosis and inhibit cell growth through mechanisms such as caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects. They may act on pathways involved in neurodegenerative diseases such as Alzheimer's disease by antagonizing adenosine receptors, thus providing potential therapeutic benefits against cognitive decline.

Case Studies

- Anticancer Efficacy : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis markers compared to untreated controls. The study concluded that this compound could be a promising candidate for breast cancer therapy .

- Antimicrobial Testing : In a comparative study assessing various pyrimidine derivatives, this compound exhibited superior antimicrobial activity against S. aureus and E. coli when compared to standard antibiotics . This suggests its potential application in treating bacterial infections.

特性

IUPAC Name |

5-methoxy-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMFVGRBITWGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439574 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141071-86-5 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。